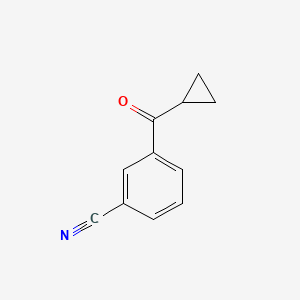
4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (4-PMTFBP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound with a trifluoromethyl group attached to the pyrrolidinomethyl moiety of the benzophenone. 4-PMTFBP is a relatively new compound, first synthesized in 2017, and has since been used in a variety of scientific research applications, such as drug discovery, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Formation of Dibenzoxanthenes : The reaction of related compounds to 4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone with 2-naphthol and trifluoroacetic acid leads to the formation of substituted dibenzoxanthenes, suggesting potential applications in the synthesis of complex organic compounds (Gazizov et al., 2015).
Development of Fluorescent Probes : Related compounds are used in the design of reaction-based fluorescent probes for the discrimination of thiophenols over aliphaticthiols. This indicates the potential use of 4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone in creating sensitive detection systems for biological and environmental applications (Wang et al., 2012).
Polymer Synthesis : Compounds structurally related to 4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone are used in the synthesis of soluble and thermally stable polyimides, indicating its potential in the development of high-performance polymers with excellent thermal properties and solubility in various solvents (Ghaemy & Alizadeh, 2009).
Environmental and Analytical Chemistry
Kemp Elimination Reaction Study : Research on the Kemp elimination reaction in different ionic liquids, including those with pyrrolidinium cations, shows the potential for using related compounds in studying reaction mechanisms and solvent effects, which could lead to the development of new synthetic methodologies (D’Anna et al., 2009).
Detection and Analysis of Substituted Cathinones : Studies on the analytical properties of pyrrolidinyl substituted cathinones highlight the potential use of similar compounds in forensic and pharmaceutical analysis, offering insights into their detection and characterization (Qian et al., 2017).
Advanced Materials Development
High-Temperature Polymers : The synthesis of high-temperature pyridine-containing phthalonitrile polymers from related compounds suggests applications in creating materials with exceptional thermal properties and stability, suitable for advanced engineering applications (Xi et al., 2016).
Polybenzoxazine Properties : The synthesis and study of main-chain type polybenzoxazines with pyridinyl moieties from related compounds indicate their potential in creating materials with unique emission and surface properties, useful for various industrial applications (Lin et al., 2014).
Propiedades
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADOJBUEIFHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642757 |
Source


|
| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898776-65-3 |
Source


|
| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














